

BODIPY TR Methyl Ester: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *BODIPY TR methyl ester*

Cat. No.: *B1147954*

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Introduction

BODIPY TR methyl ester is a lipophilic, red-fluorescent dye renowned for its utility as a vital counterstain in cellular imaging, particularly in conjunction with Green Fluorescent Protein (GFP). Its bright, stable fluorescence and ability to permeate cell membranes make it an invaluable tool for visualizing cellular and tissue architecture. This technical guide provides an in-depth overview of the solubility and stability of **BODIPY TR methyl ester**, complete with experimental protocols and logical workflows to aid researchers in its effective application.

BODIPY dyes, as a class, are characterized by their high fluorescence quantum yields, sharp emission peaks, and excellent thermal and photochemical stability.^{[1][2]} **BODIPY TR methyl ester** specifically exhibits excitation and emission maxima at approximately 589 nm and 616 nm, respectively, spectrally separating it from GFP and minimizing bleedthrough in dual-channel imaging.^{[3][4][5]}

Core Properties of BODIPY TR Methyl Ester

Property	Value	Reference
Molecular Formula	C ₂₂ H ₁₇ BF ₂ N ₂ O ₃ S	[4]
Molecular Weight	438.26 g/mol	[4]
Excitation Maximum	~589 nm	[3][4]
Emission Maximum	~616 nm	[3][4]
Extinction Coefficient	69,000 M ⁻¹ cm ⁻¹	[4]
Fluorescence Quantum Yield	~0.9	[3][4]

Solubility Characteristics

BODIPY TR methyl ester is a lipophilic molecule, a characteristic that governs its solubility profile. While precise quantitative solubility data in a wide range of organic solvents are not extensively published, its solubility is well-characterized for practical applications in biological research. The dye is readily soluble in polar aprotic organic solvents.

Solvent	Solubility	Common Application	Reference
Dimethyl Sulfoxide (DMSO)	Soluble; commercially available as a 5 mM solution.	Preparation of concentrated stock solutions.	[3][4]
Dimethylformamide (DMF)	Soluble.	Alternative solvent for stock solution preparation.	[6]
Methanol	Soluble.	Used for preparing staining solutions.	[7]
Aqueous Buffers	Poorly soluble.	Used as the final staining medium after dilution from an organic stock.	[7][8]

For most applications, a concentrated stock solution is first prepared in anhydrous DMSO. This stock is then diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the aqueous working solution is low (typically $\leq 2\%$) to avoid cellular toxicity.^[8] The spectral properties of **BODIPY TR methyl ester** show only minor differences when solvated in DMSO versus a lipophilic environment like liposomes.^[9]

Stability Profile

BODIPY TR methyl ester exhibits high stability under various conditions, which is a significant advantage for imaging applications, including time-lapse microscopy.

Condition	Stability Summary	Reference
Storage (Solid)	Stable for up to 2 years at 4°C and up to 3 years at -20°C when stored as a powder, protected from light.	[10]
Storage (Solution)	A 5 mM stock solution in DMSO is stable for up to 1 year at room temperature when protected from light. For longer-term storage, it is recommended to store aliquots at -20°C (stable for ~1 month) or -80°C (stable for ~6 months). Avoid repeated freeze-thaw cycles.	[10] [11]
Photostability	Exhibits high photostability, making it suitable for demanding applications like confocal microscopy and time-lapse imaging. It is more stable than many other fluorescent dyes like fluorescein. [2] [5]	
pH Sensitivity	The fluorescence of BODIPY TR dyes is relatively insensitive to changes in pH.	[6]
Fixation	The dye is well-retained in cells after fixation with 4% paraformaldehyde. However, permeabilization of cells with detergents or solvents like methanol or acetone may lead to loss of the dye.	[12]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the standard procedure for preparing **BODIPY TR methyl ester** solutions for cellular staining.

- Stock Solution Preparation (5 mM):
 - If starting from a solid, dissolve the appropriate amount of **BODIPY TR methyl ester** in anhydrous DMSO to achieve a 5 mM concentration. For example, dissolve 2.2 mg in 1 mL of DMSO.
 - If using a pre-made solution, ensure it is at the desired stock concentration.
 - Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
- Working Solution Preparation (e.g., 1 µM):
 - On the day of the experiment, thaw an aliquot of the 5 mM stock solution.
 - Dilute the stock solution into the desired aqueous buffer (e.g., Hanks' Balanced Salt Solution (HBSS), Phosphate-Buffered Saline (PBS), or specific cell culture medium).
 - For a 1 µM working solution, dilute the 5 mM stock 1:5000 (e.g., add 0.2 µL of stock to 1 mL of buffer).
 - Ensure the final DMSO concentration is non-toxic to the cells (e.g., <0.1%).
 - Vortex briefly to ensure complete mixing. The working solution is now ready for use.

Protocol 2: Live Cell Staining

This protocol describes a general method for staining live cells in culture.

- Cell Preparation:

- Culture cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) until they reach the desired confluency.
- Staining:
 - Remove the cell culture medium.
 - Wash the cells once with pre-warmed buffer (e.g., HBSS or PBS).
 - Add the freshly prepared **BODIPY TR methyl ester** working solution to the cells, ensuring the entire cell monolayer is covered.
 - Incubate the cells for 10-30 minutes at 37°C, protected from light. The optimal staining time may vary depending on the cell type.
- Washing and Imaging:
 - Remove the staining solution.
 - Wash the cells two to three times with pre-warmed buffer to remove any unbound dye.
 - Add fresh pre-warmed buffer or culture medium to the cells.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation/Emission: ~589/616 nm).

Protocol 3: Staining and Fixation

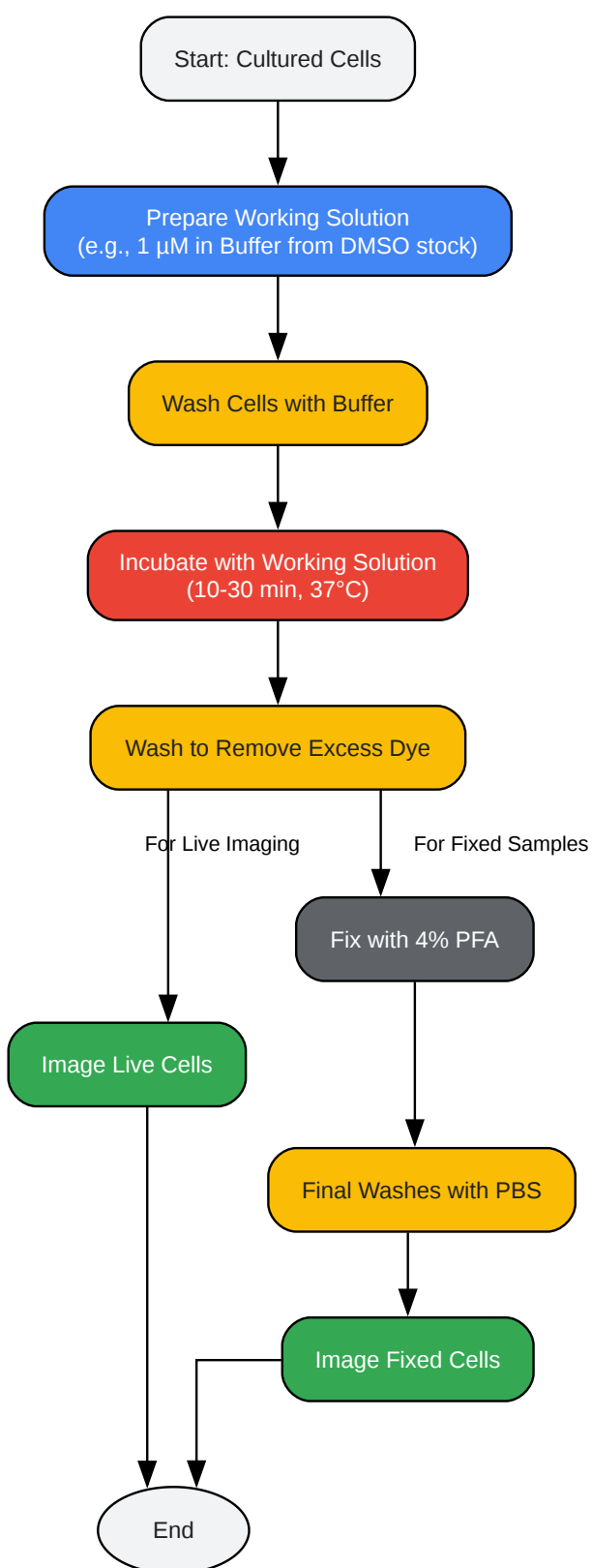
This protocol allows for the staining of cells prior to fixation for applications where live-cell imaging is not required.

- Staining:
 - Follow steps 1 and 2 from the Live Cell Staining protocol.
- Washing:
 - Remove the staining solution and wash the cells twice with buffer (e.g., PBS).

- Fixation:
 - Remove the wash buffer.
 - Add a 4% paraformaldehyde solution in PBS to the cells.
 - Incubate for 15-20 minutes at room temperature.
- Final Washes and Mounting:
 - Remove the fixation solution.
 - Wash the cells three times with PBS.
 - The cells can now be mounted with an appropriate mounting medium for imaging. Note: Avoid using mounting media containing detergents or organic solvents that could extract the lipophilic dye.

Visualized Workflows and Relationships

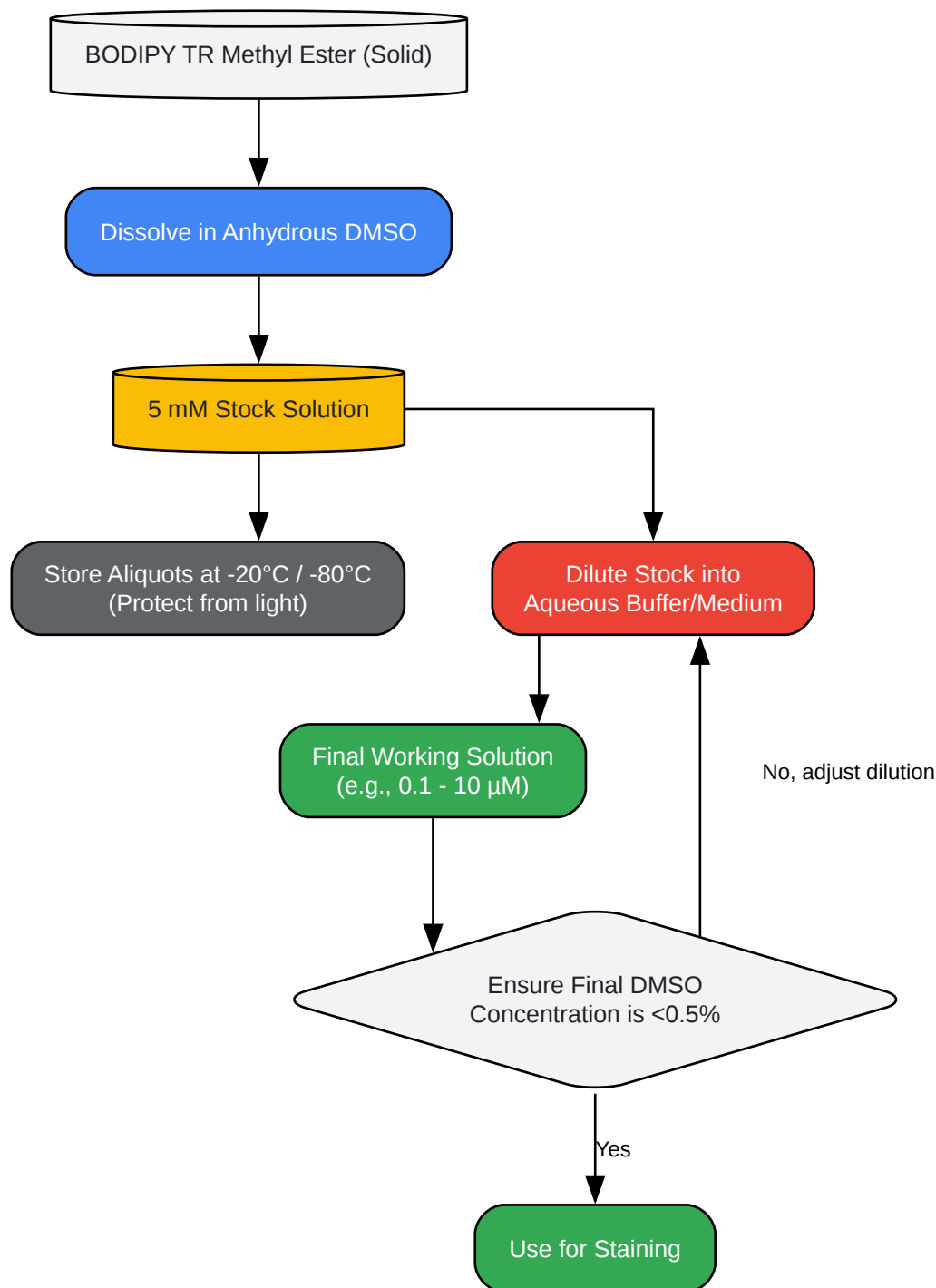
Staining Workflow



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Caption: Experimental workflow for staining cells with **BODIPY TR methyl ester**.

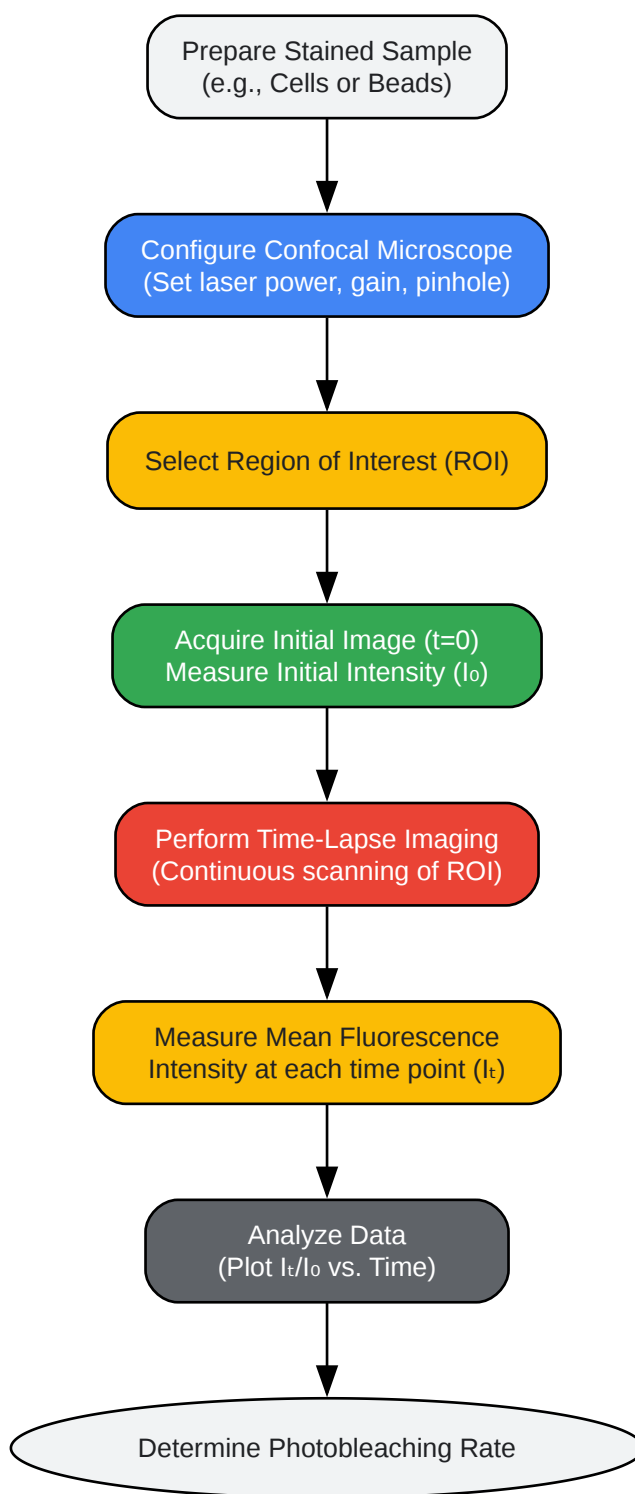
Solubility and Solution Preparation Logic



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Caption: Logical steps for preparing **BODIPY TR methyl ester** solutions.

General Protocol for Assessing Photostability



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Caption: Workflow for quantitative assessment of fluorescent dye photostability.

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